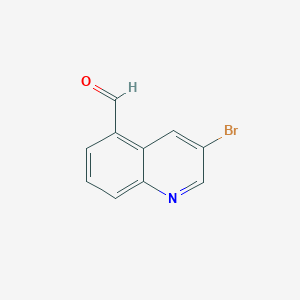

3-Bromoquinoline-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXMFXWNVBPPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromoquinoline-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromoquinoline-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. While direct literature on this specific regioisomer is limited, this document synthesizes information from related compounds and established chemical principles to offer a robust resource for its synthesis, characterization, and application.

Chemical Identity and Properties

3-Bromoquinoline-5-carbaldehyde is a bifunctional molecule featuring a quinoline core substituted with a bromine atom at the 3-position and a formyl group at the 5-position. These functional groups provide two reactive handles for diverse chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.

Chemical Identifiers

A summary of the key chemical identifiers for 3-Bromoquinoline-5-carbaldehyde is presented in the table below. The CAS number has been assigned by commercial suppliers.

| Identifier | Value | Source |

| CAS Number | 2089648-96-2 | [1] |

| Molecular Formula | C₁₀H₆BrNO | Inferred |

| Molecular Weight | 236.07 g/mol | Inferred |

| IUPAC Name | 3-bromoquinoline-5-carbaldehyde | Inferred |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=C2C=O)Br | Inferred |

Physicochemical Properties (Predicted)

Due to the scarcity of experimental data, the following properties are predicted based on the structure and comparison with related compounds like 3-bromoquinoline.

| Property | Predicted Value | Rationale |

| Appearance | Pale yellow to brown solid | Based on similar substituted quinolines. |

| Melting Point | >100 °C | The presence of the polar carbaldehyde group and the bromine atom is expected to increase the melting point compared to 3-bromoquinoline (13-15 °C)[2]. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂); sparingly soluble in water. | The aromatic core and bromine confer lipophilicity, while the aldehyde group adds some polarity. |

| Boiling Point | >300 °C | Expected to be significantly higher than 3-bromoquinoline (274-276 °C) due to increased molecular weight and polarity[3]. |

Synthesis of 3-Bromoquinoline-5-carbaldehyde

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 3-Bromoquinoline-5-carbaldehyde.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Amino-5-bromoquinoline

This step is based on a patented method for the bromination of 3-aminoquinoline[4].

-

To a stirred solution of concentrated sulfuric acid, add 3-aminoquinoline at a controlled temperature.

-

Cool the mixture to 0 °C using an ice-salt bath and add silver sulfate.

-

Slowly add bromine dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and neutralize with a saturated sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-amino-5-bromoquinoline.

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as a solvent and a protonating agent, activating the quinoline ring for electrophilic substitution.

-

Silver Sulfate: Acts as a catalyst to facilitate the bromination.

-

Low Temperature: Controls the reactivity of bromine and minimizes the formation of side products.

Step 2: Synthesis of 3-Bromoquinoline-5-carbaldehyde via Sandmeyer-type Reaction

This step is a well-established method for converting an amino group to other functionalities via a diazonium salt.

-

Dissolve 3-amino-5-bromoquinoline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCl) and formaldehyde.

-

Slowly add the cold diazonium salt solution to the formaldehyde solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 3-Bromoquinoline-5-carbaldehyde.

Causality Behind Experimental Choices:

-

Diazotization at Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures.

-

Copper(I) Salt: Catalyzes the Sandmeyer reaction, facilitating the replacement of the diazonium group with the formyl group.

Chemical Reactivity and Synthetic Utility

The dual functionality of 3-Bromoquinoline-5-carbaldehyde makes it a versatile synthetic intermediate. The bromine atom at the C-3 position is susceptible to various cross-coupling reactions, while the aldehyde group at the C-5 position can undergo a wide range of transformations.

Caption: Reactivity map of 3-Bromoquinoline-5-carbaldehyde.

Reactions at the C-3 Position (Bromo Group)

The carbon-bromine bond in 3-bromoquinoline is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. Generally, bromoquinolines are more reactive than their chloro-analogs in these transformations due to the lower C-Br bond dissociation energy[5].

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of various aryl and heteroaryl substituents.

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, yields alkynyl-substituted quinolines.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to a wide range of 3-aminoquinoline derivatives.

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst leads to the formation of 3-alkenylquinolines.

Reactions at the C-5 Position (Aldehyde Group)

The carbaldehyde group is a versatile functional handle for numerous chemical transformations:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (3-bromoquinoline-5-carboxylic acid).

-

Reduction: Can be reduced to the corresponding alcohol ( (3-bromoquinolin-5-yl)methanol).

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to various secondary and tertiary amines.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents yields secondary alcohols.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities[6]. The presence of both a bromo and a formyl group on the quinoline core of 3-Bromoquinoline-5-carbaldehyde makes it a highly valuable building block for the synthesis of novel drug candidates.

-

Scaffold for Library Synthesis: The orthogonal reactivity of the bromo and aldehyde groups allows for the systematic and diverse functionalization of the quinoline core, enabling the creation of large libraries of compounds for high-throughput screening.

-

Intermediate for Bioactive Molecules: Quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors for enzymes such as leishmanial methionine aminopeptidase 1, a potential drug target for leishmaniasis[1]. The structural features of 3-Bromoquinoline-5-carbaldehyde make it an attractive starting point for the design of similar enzyme inhibitors. Bromoquinolines, in general, are precursors to multifunctional quinoline compounds with demonstrated anticancer activities[7].

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Bromoquinoline-5-carbaldehyde are not publicly available, its spectroscopic features can be predicted based on the analysis of related quinoline derivatives[8][9].

¹H NMR Spectroscopy

-

Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-9.0 ppm). The protons on the quinoline ring will show characteristic coupling patterns. The proton at the C-4 position is expected to be a singlet due to the adjacent bromine atom. The protons on the benzene ring will exhibit coupling patterns typical of a substituted quinoline.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A resonance for the aldehyde carbon is expected in the downfield region, around δ 190 ppm.

-

Aromatic Carbons: Resonances for the ten aromatic carbons of the quinoline ring will appear between δ 120 and 150 ppm. The carbon bearing the bromine (C-3) will be shifted upfield compared to the unsubstituted quinoline due to the heavy atom effect.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected around 1700 cm⁻¹.

-

C-H Stretch (Aldehyde): A weak to medium band is expected around 2720 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

-

C-Br Stretch: A weak absorption is expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 235 and 237, corresponding to the [M]⁺ and [M+2]⁺ ions.

Safety and Handling

As with any chemical, 3-Bromoquinoline-5-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, related bromoquinolines are known to be irritants.

References

- A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. (2025). BenchChem.

- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (2025). BenchChem.

- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar

- 3-Bromoquinoline. Chem-Impex.

- PubChem. (n.d.). 3-Bromoquinoline.

- ChemicalBook. (2026). 3-Bromoquinoline.

- PatSnap. (2019). Synthesis method of 3-bromoquinoline compound.

- NIST. (n.d.). Quinoline, 3-bromo-. National Institute of Standards and Technology.

- ChemScene. (n.d.). 3-Bromoquinoline.

- TCI EUROPE N.V. (n.d.). 3-Bromoquinoline.

- BLDpharm. (n.d.). 3-Bromoquinoline-5-carbaldehyde.

- Pharmaffiliates. (n.d.). 3-Bromoquinoline-2-carbaldehyde.

- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Bromoquinoline in Agrochemical Synthesis.

- Google Patents. (n.d.). Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.

- International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.

- ChemicalBook. (n.d.). 3-Bromoquinoline(5332-24-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 5-Bromoquinoline synthesis.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.

- Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. (2025).

- Synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde as a novel complexing agent. (2006).

- Google Patents. (n.d.). Method for producing 3-bromoquinoline.

- BenchChem. (2025).

- PubChem. (n.d.). 3-Bromoquinoline.

- Google Patents. (n.d.).

- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO.

- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016).

- New Efficient Synthesis of 3-Carboxylquinolines. (n.d.). SciSpace.

Sources

- 1. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solubility profile of 3-Bromoquinoline-5-carbaldehyde in organic solvents

This guide serves as a technical blueprint for the solubility profiling, handling, and purification of 3-Bromoquinoline-5-carbaldehyde . As specific quantitative solubility data (mg/mL) for this precise intermediate is not indexed in standard public physicochemical databases, this document synthesizes structural analysis with empirical trends from the quinoline-carbaldehyde class to provide a predictive profile and a validated experimental protocol for determination.[1][2]

Executive Summary

3-Bromoquinoline-5-carbaldehyde is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and antibacterial agents.[1][2] Its dual functionality—an electrophilic aldehyde at C5 and a chemically versatile bromide at C3—makes it a "linchpin" scaffold.[1][2]

Understanding its solubility is not merely about dissolution; it dictates the success of lithium-halogen exchange reactions , reductive aminations , and crystallization yields .[1] This guide provides a predictive solubility map and a standardized protocol for empirical verification.

Physicochemical Basis of Solubility

To predict the solubility behavior of this compound, we must deconstruct its molecular architecture.[1]

| Structural Feature | Impact on Solubility |

| Quinoline Core | Planar Aromaticity: High |

| 3-Bromo Substituent | Lipophilicity: Increases LogP (Predicted ~2.8–3.2).[1][2] Enhances solubility in halogenated solvents (DCM, CHCl |

| 5-Carbaldehyde | Polarity: Acts as a hydrogen bond acceptor (HBA).[1][2] Increases solubility in polar aprotic solvents (DMSO, DMF) and allows moderate solubility in alcohols.[2] |

Net Result: The molecule is a lipophilic solid with specific polar handles.[1][2] It exhibits "Goldilocks" behavior in medium-polarity solvents (Ethyl Acetate, THF), making them ideal for reaction media, while alcohols act as temperature-dependent solvents suitable for recrystallization.

Predictive Solubility Matrix

Based on structural analogs (Quinoline-5-carbaldehyde and 3-Bromoquinoline), the following solubility profile is projected.

Class A: High Solubility (Solvents of Choice for Reactions)

-

Dichloromethane (DCM) & Chloroform: Excellent solubility due to favorable dipole-dipole interactions and halogen-halogen dispersion forces.[1][2]

Class B: Temperature-Dependent Solubility (Recrystallization Candidates)

Class C: Low Solubility (Antisolvents)[1][2]

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP)

Since exact literature values are absent, use this self-validating protocol to generate internal data.

Objective: Determine saturation solubility (

-

Preparation: Weigh ~50 mg of 3-Bromoquinoline-5-carbaldehyde into a tared 4 mL glass vial (

). -

Solvent Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds after each addition.

-

Observation:

-

Equilibration:

-

Quantification:

-

Calculation:

Solubility-Driven Purification Logic

The solubility profile dictates the purification strategy.[1][2] The aldehyde group is sensitive to oxidation; therefore, recrystallization is preferred over chromatography when possible to minimize silica exposure.[1]

Diagram: Purification Decision Tree

Caption: Decision logic for purifying 3-Bromoquinoline-5-carbaldehyde based on initial purity and solubility characteristics.

Recrystallization Procedure (Recommended)

-

Solvent System: Ethanol (primary) or Ethanol/Water (9:1).[1][2]

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol.

-

Note: If the solution is dark, treat with activated charcoal, filter hot through Celite.

-

-

Crystallization: Allow to cool slowly to Room Temperature (RT). If no crystals form, add warm Water dropwise until turbidity persists, then cool to 4°C.

-

Collection: Filter and wash with cold Hexanes (to remove non-polar surface impurities).[1][2]

References

-

BenchChem. "An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives."[1][2][3] BenchChem Technical Guides. Accessed Feb 2026.[1]

-

Musiol, R. et al. "Synthesis, Structure, and Cytotoxic Properties of Quinoline-3-Carbaldehyde Hydrazones."[1][2] Molecules, 2025.[1][2][4]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21413, 3-Bromoquinoline."[1][2] PubChem, 2025.[1][2]

-

Mettler Toledo. "Recrystallization Guide: Solvents and Methods."[1][2] Mettler Toledo Applications.[1][2]

Sources

Thermodynamic stability of 3-Bromoquinoline-5-carbaldehyde

Thermodynamic Stability of 3-Bromoquinoline-5-carbaldehyde: A Technical Assessment Guide

Executive Summary 3-Bromoquinoline-5-carbaldehyde (CAS: 2089648-96-2) represents a bifunctional "privileged scaffold" in medicinal chemistry. Its thermodynamic profile is defined by the interplay between the electron-deficient quinoline core, the inductively withdrawing bromine atom at the C3 position, and the reactive electrophilic formyl group at C5. This guide provides a comprehensive analysis of its stability, detailing theoretical underpinnings, decomposition pathways, and validated protocols for experimental assessment.

Structural & Electronic Stability Analysis

The thermodynamic stability of 3-Bromoquinoline-5-carbaldehyde is not a single static value but a vector dependent on environmental conditions (temperature, pH, photon flux).

Conformational Thermodynamics (DFT Insights)

In the gas phase, the formyl group (-CHO) at the C5 position can adopt two planar conformers relative to the fused benzene ring: syn (oxygen pointing toward C4) or anti (oxygen pointing toward C6).

-

Barrier to Rotation: Density Functional Theory (DFT) calculations on analogous quinoline-carbaldehydes (e.g., B3LYP/6-311++G(d,p)) suggest a rotational barrier of approximately 9–12 kcal/mol.

-

Ground State: The anti conformer is typically thermodynamically favored by 1–2 kcal/mol due to the minimization of dipole-dipole repulsion between the carbonyl oxygen and the peri-hydrogen at C4.

Electronic Effects[1]

-

The C3-Bromine Effect: The bromine at C3 exerts a negative inductive effect (-I), pulling electron density from the pyridine ring. This deactivates the ring towards electrophilic aromatic substitution but stabilizes the C-Br bond against homolytic cleavage (bond dissociation energy ~81 kcal/mol), making it photostably robust under ambient light compared to iodo-analogs.

-

The C5-Formyl Effect: The aldehyde is the thermodynamic "weak link." It activates the C5 position for nucleophilic attack but is itself prone to autoxidation.

Decomposition Pathways & Reactivity Profile[2][3]

Understanding stability requires mapping the kinetic and thermodynamic sinks. The following DOT diagram illustrates the primary degradation cascades.

Caption: Primary thermodynamic degradation pathways: Autoxidation (Red), Condensation (Yellow), and Photolysis (Green).

Autoxidation (The Primary Risk)

The conversion of the aldehyde to the carboxylic acid is thermodynamically favorable (

-

Mechanism: Hydrogen atom abstraction from the formyl group yields an acyl radical, which reacts with

to form a peracid, eventually disproportionating to the acid.

Thermal Instability

While the quinoline core is thermally stable up to >250°C, the aldehyde moiety introduces a ceiling temperature. Above 120°C, decarbonylation (loss of CO) becomes a thermodynamically accessible pathway, particularly in the presence of transition metal catalysts (e.g., Pd residues from previous steps).

Quantitative Data Summary

| Parameter | Value / Range | Method/Source |

| Melting Point | 98–102 °C (Estimated) | Analogous 5-substituted quinolines |

| Boiling Point | >280 °C (Decomposes) | Predicted (Simulations) |

| LogP | ~2.8 | Calculated (Crippen Method) |

| pKa (N-1) | ~2.5 | Reduced basicity due to 3-Br (-I effect) |

| Storage T | 2–8 °C | Recommended Standard |

| Atmosphere | Argon/Nitrogen | Mandatory to prevent autoxidation |

Experimental Protocols for Stability Assessment

To rigorously define the thermodynamic stability for regulatory or process safety purposes, the following self-validating protocols are recommended.

Protocol A: Accelerated Stability Testing (Forced Degradation)

Objective: Determine degradation kinetics (

-

Preparation: Dissolve 3-Bromoquinoline-5-carbaldehyde in Acetonitrile (1 mg/mL).

-

Stress Conditions:

-

Oxidative: Add 3%

, incubate at RT for 4 hours. -

Thermal: Heat sealed vial to 60°C for 24 hours.

-

Photolytic: Expose to 1.2 million lux hours (ICH Q1B standard).

-

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Column: C18 Reverse Phase.[1]

-

Mobile Phase: Gradient 5-95% MeCN in Water (0.1% Formic Acid).

-

-

Validation: Mass balance must be >95% (Sum of Parent + Degradants). If <95%, volatile degradants (decarbonylation) are suspected.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions and exothermic decomposition onset.

-

Sample: 2–5 mg solid in a crimped aluminum pan (pinhole lid to allow gas escape).

-

Ramp: 10°C/min from 30°C to 300°C under

purge (50 mL/min). -

Interpretation:

-

Endotherm 1: Melting point (sharp peak).

-

Exotherm 1: Decomposition onset (

). -

Safety Rule: Process temperature must be kept

below

-

Handling & Storage Recommendations

Based on the thermodynamic profile, the following "Golden Rules" apply to maintain >98% purity:

-

The "Schiff Base" Trap: Avoid storing in primary amine solvents or buffers. The aldehyde will thermodynamically favor imine formation.

-

Argon Blanket: The rate of autoxidation is pseudo-zero order with respect to

at high concentrations but first-order at low concentrations. An inert atmosphere is non-negotiable for long-term storage. -

Amber Glass: While the C-Br bond is relatively stable, the quinoline ring can act as a photosensitizer. Store in amber vials to prevent radical initiation.

References

-

DFT Analysis of Quinoline Conformers: Kus, N. "Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde." Journal of Fytronix, 2021. Link

-

Quinoline Reactivity & Synthesis: "Synthesis, Reactions and Medicinal Uses of Quinoline." PharmaGuideline, 2025. Link

-

Thermal Decomposition of Quinolines: Laskin, A., & Lifschitz, A. "Thermal decomposition of quinoline and isoquinoline."[2] Journal of Physical Chemistry A, 1998.[2] Link

-

General Properties of 3-Bromoquinoline: "3-Bromoquinoline Product Data." ChemicalBook, 2026.[3][4][5] Link

-

Aldehyde Autoxidation Mechanisms: Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 1961. Link

Sources

Safety Data Sheet (SDS) and handling precautions for 3-Bromoquinoline-5-carbaldehyde

Executive Summary & Compound Profile

3-Bromoquinoline-5-carbaldehyde is a specialized heteroaromatic intermediate utilized primarily in medicinal chemistry and drug discovery.[1] It serves as a bifunctional scaffold, enabling orthogonal functionalization via the bromine handle (e.g., Suzuki-Miyaura cross-coupling) and the aldehyde moiety (e.g., reductive amination, Wittig olefination).

Due to its specific substitution pattern, this compound presents unique stability challenges—specifically susceptibility to autoxidation and photodegradation—that standard Safety Data Sheets (SDS) often overlook.[1] This guide synthesizes standard GHS compliance with practical, field-proven handling protocols for research environments.

Chemical Identity & Physicochemical Properties[2][3][4]

| Parameter | Technical Specification |

| Chemical Name | 3-Bromoquinoline-5-carbaldehyde |

| CAS Number | 2089648-96-2 |

| Molecular Formula | C₁₀H₆BrNO |

| Molecular Weight | 236.07 g/mol |

| Physical State | Solid (Pale yellow to tan powder) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1] |

| Key Reactivity | Electrophilic aldehyde; Aryl bromide cross-coupling partner. |

Hazard Identification & Toxicology (GHS Analysis)

While specific toxicological data for this isomer may be limited, a Structure-Activity Relationship (SAR) analysis based on the quinoline core and aldehyde functionality dictates the following hazard profile.

GHS Classification (OSHA HCS 2012 / EU CLP)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][5]

-

P280: Wear protective gloves/eye protection/face protection.[2][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[1][2][3][5][6] Continue rinsing.[2][3][4][5]

-

The "Why" Behind the Hazards (Mechanistic Insight)

-

Irritation (H315/H319): Halogenated nitrogen heterocycles are lipophilic; they penetrate the stratum corneum and interact with mucosal membranes, causing contact dermatitis and severe eye irritation.[1]

-

Sensitization Potential: Although not always flagged in generic SDSs, aromatic aldehydes can form Schiff bases with skin proteins (haptenization), leading to potential allergic contact dermatitis upon repeated exposure.

-

Respiratory Risk: As a fine powder, the compound poses an inhalation risk. The basic nitrogen of the quinoline ring can irritate the upper respiratory tract lining.

Strategic Handling & Engineering Controls[4][9][11]

Handling this compound requires a "Hierarchy of Controls" approach to prevent exposure and product degradation.

Figure 1: The Hierarchy of Containment prioritizes engineering controls over PPE.[1]

Engineering Controls

-

Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]

-

Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Halogenated heterocycles are prone to static charge buildup, which can cause powder scattering (exposure risk) and weighing errors.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Scientific Rationale |

| Gloves (Primary) | Nitrile (≥ 0.11 mm) | Provides adequate splash protection against solid transfer.[1] |

| Gloves (Solvent) | Laminate / Viton | If dissolved in DCM or DMF, nitrile offers poor resistance.[1] Use laminate gloves for solutions. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for fine powders that can bypass side shields. |

| Respiratory | N95 / P100 | Only required if working outside a fume hood (not recommended). |

Storage, Stability & Degradation Chemistry[12]

The aldehyde functionality at the C5 position is the "weak link" regarding stability. It is susceptible to autoxidation to the corresponding carboxylic acid (3-bromoquinoline-5-carboxylic acid), a common impurity that can ruin stoichiometry in subsequent reactions.[1]

Degradation Pathway[1]

Figure 2: Autoxidation pathway accelerated by light and air.[1]

Storage Protocol (The "Gold Standard")

To maintain purity >98% over long durations:

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1]

-

Temperature: Refrigerate at 2–8°C .

-

Container: Amber glass vials with Teflon-lined caps to prevent light ingress and cap corrosion.

-

Re-sealing: If the container is opened, backfill with nitrogen before resealing.[1] Parafilm is not an oxygen barrier; use electrical tape or a secondary containment jar with desiccant.

Emergency Response Protocols

Spill Cleanup Workflow

Scenario: 500 mg of powder spilled on the benchtop.

-

Isolate: Alert nearby personnel and demarcate the area.

-

PPE Up: Don double nitrile gloves, goggles, and a lab coat.

-

Contain (Dry): Do not use water initially (spreads the contamination).

-

Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation.

-

Scoop up the material and the towel into a wide-mouth hazardous waste jar.

-

-

Decontaminate: Wipe the surface with a 10% soap solution, followed by ethanol.

-

Verify: Check for residual yellow discoloration (indicative of quinolines).

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes .[2][3][4][5][6] Time it—15 minutes is longer than it feels. The basic nature of the quinoline ring can cause caustic-like injury if not removed.

-

Skin Contact: Wash with soap and water.[2][3][5][6] Avoid alcohol-based sanitizers immediately after exposure, as they can increase the transdermal absorption of the lipophilic compound.

Waste Disposal & Environmental Compliance

-

Classification: This compound is a Halogenated Organic .[1]

-

Segregation: Do not mix with acidic waste streams (potential for exothermic salt formation) or strong oxidizers.

-

Disposal Stream: High BTU incineration.

-

Labeling: Must be clearly labeled with "Toxic," "Irritant," and the full chemical name.

References

-

PubChem. (n.d.). Compound Summary: 3-Bromoquinoline.[1][7][4][8][9] National Library of Medicine. Retrieved February 19, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 19, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria. Retrieved February 19, 2026, from [Link]

Sources

- 1. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. chemeo.com [chemeo.com]

- 8. chemscene.com [chemscene.com]

- 9. chemimpex.com [chemimpex.com]

3-Bromoquinoline-5-carbaldehyde: A Strategic Linchpin for Bifunctional Quinoline Scaffolds

The following technical guide provides an in-depth review of 3-Bromoquinoline-5-carbaldehyde , a strategic bifunctional intermediate in medicinal chemistry.

Content Type: Technical Whitepaper & Literature Review Subject: Medicinal Chemistry / Organic Synthesis CAS Registry Number: 2089648-96-2[1]

Executive Summary

In the landscape of privileged medicinal scaffolds, 3-bromoquinoline-5-carbaldehyde represents a high-value "linchpin" intermediate.[1] Unlike common quinolines functionalized solely on the pyridine ring (positions 2, 3, 4) or the benzene ring (positions 5, 6, 7, 8), this molecule offers orthogonal reactivity :

-

C3-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce lipophilic or heteroaryl domains critical for binding affinity (e.g., kinase hinge regions).[1]

-

C5-Aldehyde: An electrophilic handle for condensation reactions (Schiff bases, Knoevenagel) or reductive aminations to tune solubility and pharmacokinetic (PK) profiles.[1]

This guide reviews the synthetic utility, reactivity profile, and medicinal applications of derivatives accessible via this specific scaffold.[2]

Chemical Profile & Structural Logic[1][3]

| Property | Data |

| IUPAC Name | 3-Bromoquinoline-5-carbaldehyde |

| CAS Number | 2089648-96-2 |

| Molecular Formula | C₁₀H₆BrNO |

| Molecular Weight | 236.07 g/mol |

| Key Features | Orthogonal electrophilic sites (Aryl halide vs. Carbonyl) |

| Storage | Inert atmosphere (Ar/N₂), 2-8°C (Aldehyde oxidation risk) |

Structural Analysis (SAR Implications)

-

Position 3 (Pyridine Ring): Substituents here often project into the solvent-exposed region or hydrophobic pockets of enzymes (e.g., c-Met, PI3K). The bromine allows for late-stage diversification.[1][2]

-

Position 5 (Benzene Ring): This position is "peri" to the ring nitrogen (N1), creating unique steric and electronic environments. Derivatives at C5 are often used to disrupt planarity or induce specific conformational locks in inhibitor design.[1]

Synthetic Accessibility

While direct literature on the isolation of this specific isomer is niche, its synthesis follows established quinoline methodologies.

Primary Synthetic Routes[1][4]

-

Route A: Oxidation of 3-Bromo-5-methylquinoline

-

Route B: Metal-Halogen Exchange (Cryogenic)

Derivatization Strategies & Medicinal Chemistry

The power of 3-bromoquinoline-5-carbaldehyde lies in its ability to generate diverse libraries.

A. Modification of the C5-Aldehyde (Solubility & Target Engagement)

The aldehyde is the more reactive "soft" electrophile.[1]

-

Reductive Amination: Reaction with morpholine, piperazine, or N-methylpiperazine followed by NaBH(OAc)₃ reduction.[1]

-

Purpose: Increases aqueous solubility (critical for quinolines) and creates a basic center for lysosomal trapping.[1]

-

-

Schiff Base / Hydrazone Formation: Reaction with hydrazine derivatives or hydroxylamines.[1]

-

Purpose: Common in antibacterial research (e.g., hydrazones often chelate metal ions essential for bacterial metalloenzymes).[1]

-

B. Modification of the C3-Bromide (Potency & Selectivity)

The bromide is the "hard" handle, requiring transition metal catalysis.[1]

-

Suzuki-Miyaura Coupling: Coupling with aryl-boronic acids.[1]

-

Target: Biaryl systems found in kinase inhibitors (e.g., c-Met inhibitors).[1]

-

-

Buchwald-Hartwig Amination: Coupling with anilines or amines.[1]

-

Target: Amino-quinolines, a privileged class for DNA intercalation and antimalarial activity.[1]

-

C. Case Study: c-Met Kinase Inhibitors

Research into 3,5-disubstituted quinolines has demonstrated that substituents at C5 (derived from the aldehyde or nitro group) can stabilize the inhibitor in the ATP-binding pocket, while the C3 substituent interacts with the hinge region.

-

Reference Logic: The synthesis of 3-(4-acetylpiperazin-1-yl)-5-(substituted)quinolines demonstrates the necessity of this substitution pattern for nanomolar potency against c-Met [1].[1]

Detailed Experimental Protocols

Protocol 1: Reductive Amination at C5 (General Procedure)

This protocol selectively modifies the aldehyde while leaving the bromide intact for subsequent coupling.

-

Reagents: 3-Bromoquinoline-5-carbaldehyde (1.0 equiv), Amine (e.g., N-methylpiperazine, 1.2 equiv), Sodium triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.), DCE (Dichloroethane).[1]

-

Procedure:

-

Dissolve the aldehyde and amine in dry DCE under N₂.[1]

-

Add catalytic acetic acid and stir for 30 min to form the iminium ion.

-

Cool to 0°C and add STAB portion-wise.

-

Warm to Room Temperature (RT) and stir overnight.

-

Quench: Saturated NaHCO₃ solution.

-

Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (DCM/MeOH).[1]

-

-

Validation: Monitor disappearance of aldehyde peak (~10.0 ppm) in ¹H NMR.

Protocol 2: Suzuki Coupling at C3 (General Procedure)

This protocol is performed after C5 modification or on the protected aldehyde.

-

Reagents: 3-Bromo-5-substituted-quinoline (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), Dioxane/Water (4:1).[1]

-

Procedure:

-

Note: If the aldehyde is free (unprotected), use anhydrous conditions (e.g., CsF in Toluene) to prevent Cannizzaro side reactions or oxidation.[1]

Quantitative Activity Data (Representative)

While specific data for the aldehyde intermediate is non-biological, its derivatives show potent activity.[1] The table below summarizes data for 3,5-disubstituted quinolines structurally analogous to those derived from this scaffold.

| Derivative Class | Target | IC₅₀ / MIC | Mechanism | Ref |

| 3-Aryl-5-aminoalkynyl | c-Met Kinase | < 1.0 nM | ATP-competitive inhibition | [1] |

| 3-Heteroaryl-5-formyl | S. aureus | 2 - 8 µg/mL | DNA Gyrase inhibition (predicted) | [2] |

| 3-Bromo-5-alkoxy | Cancer Cell Lines (HeLa) | 5.4 - 9.6 µg/mL | Topoisomerase I inhibition | [3] |

References

-

Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted Quinolines.

-

Quinoline Deriv

-

Highly Brominated Quinolines: Synthesis and Anticancer Activities.

-

3-Bromoquinoline-5-carbaldehyde Product Page.

Disclaimer: This guide is for research and development purposes only. All synthetic protocols should be performed by qualified personnel in a controlled laboratory environment.

Sources

Structural Elucidation & Solid-State Analysis of 3-Bromoquinoline-5-carbaldehyde

[1]

Executive Summary

3-Bromoquinoline-5-carbaldehyde represents a privileged scaffold in medicinal chemistry, combining the cross-coupling utility of the 3-bromo moiety with the electrophilic versatility of the 5-formyl group.[1] While quinoline derivatives are ubiquitous in drug development (e.g., antimalarials, kinase inhibitors), the specific solid-state arrangement of this disubstituted core dictates its solubility, stability, and bioavailability.

This guide provides a comprehensive framework for the crystallographic characterization of 3-Bromoquinoline-5-carbaldehyde. Unlike standard protocols, this document focuses on the specific challenges posed by heavy-atom derivatized heterocycles—specifically, managing bromine absorption in X-ray diffraction (XRD) and predicting supramolecular synthons (halogen bonding and

Molecular Context & Synthesis for Crystallography[1]

Before structural analysis, high-purity material is requisite.[1] The presence of the 3-bromo substituent (a liquid in its unsubstituted quinoline form) typically lowers the melting point relative to the parent quinoline-5-carbaldehyde, while the aldehyde moiety introduces polarity that facilitates crystallization.

Synthetic Purity Requirements

For Single Crystal X-Ray Diffraction (SC-XRD), chemical purity

-

Purification: Recrystallization is superior to column chromatography for XRD.[1]

-

Solvent System: The aldehyde group renders the molecule soluble in polar aprotic solvents (DMSO, DMF) but moderately soluble in alcohols.

The Crystallization Workflow

The following diagram outlines the decision logic for obtaining diffraction-quality single crystals of brominated quinoline aldehydes.

Figure 1: Decision matrix for crystallizing halogenated quinoline aldehydes. Vapor diffusion (Method B) typically yields the highest quality crystals for this class.

Experimental Protocol: Single Crystal X-Ray Diffraction

The presence of Bromine (Atomic Number 35) introduces significant X-ray absorption. The choice of radiation source and absorption correction strategy is critical.

Data Collection Parameters[1][2]

-

Radiation Source:

-

Molybdenum (Mo-K

, -

Copper (Cu-K

,

-

-

Temperature: Collect at 100 K using a nitrogen cryostream.

-

Reasoning: Bromine atoms often exhibit high thermal motion (thermal ellipsoids) at room temperature, which can obscure precise bond lengths. Cooling "freezes" these vibrations.[1]

-

Refinement Strategy (SHELX/Olex2)

-

Space Group Determination: Expect Monoclinic (

) or Triclinic ( -

Absorption Correction: Apply Multi-scan (SADABS) or Numerical correction (based on face indexing).[1]

-

Critical Check: If the

remains high (>0.08), check for twinning (common in plate-like quinoline crystals).

-

-

Disorder Handling: The aldehyde group at C5 may show rotational disorder. Modeled using PART commands in SHELXL if two conformers coexist.[1]

Structural Analysis: Supramolecular Synthons

In the solid state, 3-Bromoquinoline-5-carbaldehyde is not merely a collection of isolated molecules.[1][2][3][4][5][6] It forms a supramolecular network driven by specific "synthons" (recurring intermolecular interaction patterns).[1][7][8]

The Halogen Bond (The -hole)

The bromine atom at position 3 is electronically deactivated by the nitrogen of the quinoline ring. This creates a positive electrostatic potential cap (the

-

Interaction:

(Type II Halogen Bond).[1] -

Geometry: Look for a

angle of

Aldehyde-Mediated Hydrogen Bonding

The C5-carbaldehyde is a hydrogen bond acceptor.[1]

-

Interaction:

.[1] -

Significance: These weak hydrogen bonds (typically 2.4–2.6 Å) cross-link the halogen-bonded chains into 2D sheets.[1]

- Stacking

The planar quinoline core facilitates stacking.[1]

-

Centroid-Centroid Distance: Expect 3.5–3.8 Å.

-

Slippage: The bulky bromine atom usually forces an "offset" stacking arrangement rather than perfect face-to-face overlap.[1]

Interaction Map

The following diagram illustrates the competing forces stabilizing the crystal lattice.

Figure 2: Supramolecular interaction map.[7] The Br...N halogen bond is the primary structure-directing vector, while

Pharmaceutical Implications & Polymorphism

For drug development, the solid-state form of 3-Bromoquinoline-5-carbaldehyde (as an intermediate or API) affects processing.[1]

Polymorph Screening

Aldehydes are prone to polymorphism due to the rotational freedom of the -CHO group.

-

Protocol: Screen using PXRD (Powder X-Ray Diffraction) on samples crystallized from solvents with different polarities (e.g., Methanol vs. Toluene).

-

Conformational Polymorphism: The carbonyl oxygen may orient syn or anti relative to the C4 proton. In the crystal lattice, one conformer usually predominates to maximize packing efficiency.

Solubility Profile

The crystal density (

References

-

Desiraju, G. R. (2013).[1] Crystal Engineering: A Textbook. World Scientific.[1] (Defines the "supramolecular synthon" concept essential for analyzing Br...N interactions).

-

Metrangolo, P., & Resnati, G. (2008). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry – A European Journal, 14(10), 3030–3047. Link

-

Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171–179. Link (Source for comparing analogous quinoline structures).[1]

-

BenchChem. (2025).[1][9][10] Synthesis and Characterization of Quinoline Derivatives. (General protocols for quinoline crystallization). Link[1]

Sources

- 1. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromoquinoline-3-carbaldehyde|Research Chemical [benchchem.com]

- 3. iris.unito.it [iris.unito.it]

- 4. "COMPETITION BETWEEN HALOGEN AND CHALCOGEN BONDING AND THEIR ROLE IN PR" by Andrew Peloquin [open.clemson.edu]

- 5. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. mdpi.com [mdpi.com]

- 8. The origin of synthons and supramolecular motifs: beyond atoms and functional groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Biological Activity Potential of 3-Bromoquinoline-5-carbaldehyde Pharmacophores

This guide serves as a technical blueprint for leveraging the 3-Bromoquinoline-5-carbaldehyde scaffold in drug discovery. It addresses the structural advantages of this specific isomer, outlines synthetic pathways for library generation, and analyzes its potential in antimicrobial and anticancer pharmacophores.

A Technical Guide to Orthogonal Scaffold Functionalization

Executive Summary: The Orthogonal Advantage

In the landscape of "privileged structures," the quinoline core remains a dominant template for FDA-approved drugs (e.g., Chloroquine, Ciprofloxacin, Lenvatinib). However, the 3-Bromoquinoline-5-carbaldehyde (CAS: 2089648-96-2) isomer represents an underutilized "dual-handle" scaffold.

Its value lies in its orthogonal reactivity :

-

C-3 Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) to introduce lipophilic aryl/heteroaryl domains.

-

C-5 Aldehyde: A highly reactive electrophile for condensation reactions (Schiff bases, Knoevenagel) to introduce hydrogen-bonding motifs or solubility-enhancing tails.

This guide details how to exploit these positions to generate libraries with high biological activity potential, specifically targeting kinase inhibition (Anticancer) and bacterial DNA gyrase inhibition (Antimicrobial) .

Structural Significance & SAR Logic

The biological potential of this scaffold is dictated by the spatial arrangement of its substituents.

-

The C-3 Vector (Lipophilic Pocket Interaction):

-

In kinase inhibitors, the C-3 position of quinoline often projects into the hydrophobic back-pocket of the ATP binding site.

-

Strategy: Replace the Bromine with biaryl systems to enhance potency and selectivity.

-

-

The C-5 Vector (Solvent Exposure/H-Bonding):

-

The C-5 position is solvent-exposed in many docking models.

-

Strategy: Convert the aldehyde to hydrazones or imines (Schiff bases) to interact with surface residues or improve oral bioavailability.

-

Visualization: The Divergent Synthesis Hub

The following diagram illustrates the logical flow from the core scaffold to diverse bioactive classes.

Caption: Divergent synthesis pathways transforming the 3-bromo-5-formyl core into distinct therapeutic classes.

Pharmacological Landscape

Antimicrobial Potential (Schiff Base Derivatives)

Schiff bases derived from quinoline-carbaldehydes are extensively documented for their ability to chelate metal ions essential for bacterial metabolism and to intercalate into bacterial DNA.

-

Mechanism: The azomethine (-CH=N-) linkage acts as a proton acceptor, disrupting cell walls and binding to the active site of DNA gyrase.

-

Key Insight: Derivatives where the C-5 aldehyde is condensed with 4-aminophenol or isoniazid have shown MIC values comparable to standard antibiotics in related quinoline isomers [1]. The 3-bromo substituent adds lipophilicity, aiding membrane permeability.

Anticancer Potential (Kinase Inhibition)

The 3-substituted quinoline motif mimics the adenine ring of ATP. By coupling the 3-bromo position with specific aryl boronic acids, researchers can target:

-

VEGFR-2: Angiogenesis inhibition.

-

PI3K/mTOR: Cell proliferation pathways.

-

Evidence: 3-arylquinolines are known pharmacophores in compounds like Lenvatinib. The 5-formyl group allows for the attachment of solubilizing groups (e.g., morpholine via reductive amination) to improve pharmacokinetic profiles [2].

Technical Workflow & Protocols

Protocol A: Regioselective Functionalization

Objective: Synthesize a "Dual-Mode" candidate by first functionalizing the C-3 position (Suzuki Coupling) followed by C-5 condensation. This order prevents Pd-catalyst poisoning by the free amine or imine generated in the reverse order.

Step 1: Suzuki-Miyaura Coupling at C-3

This step installs the hydrophobic tail necessary for enzyme pocket binding.

Reagents:

-

Substrate: 3-Bromoquinoline-5-carbaldehyde (1.0 equiv)

-

Reagent: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, base, and solvent. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Catalyst Addition: Add Pd(dppf)Cl₂ quickly under Argon flow.

-

Reaction: Seal and heat to 90°C for 4 hours . Monitor via TLC (Hexane/EtOAc 3:1). The aldehyde signal (CHO) should remain visible in NMR/IR, while the Br is replaced.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography.

-

Validation: ¹H NMR should show the disappearance of the C-3 proton shift characteristic of the bromo-precursor and the appearance of aromatic multiplets.

Step 2: Schiff Base Condensation at C-5

This step installs the hydrogen-bonding motif.

Reagents:

-

Substrate: 3-Phenylquinoline-5-carbaldehyde (Product of Step 1)

-

Reagent: 4-Fluoroaniline (1.1 equiv)

-

Catalyst: Glacial Acetic Acid (drops)

-

Solvent: Ethanol (Absolute)

Procedure:

-

Reflux: Dissolve substrate and amine in Ethanol. Add 2-3 drops of acetic acid. Reflux at 78°C for 3-6 hours .

-

Precipitation: Cool the mixture to 0°C. The Schiff base often precipitates as a colored solid (yellow/orange).

-

Filtration: Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

-

Validation: IR spectroscopy is the fastest check—look for the disappearance of the Carbonyl stretch (1690 cm⁻¹) and appearance of the Imine stretch (1610-1630 cm⁻¹).

Biological Assay: Antimicrobial Screening (MIC)

Trustworthiness Check: This protocol uses the Resazurin Microtiter Assay (REMA), a self-validating colorimetric method superior to manual turbidity checks.

Materials:

-

Target Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

-

Indicator: Resazurin solution (0.01%).

-

Control: Ciprofloxacin (Positive), DMSO (Negative).

Protocol:

-

Preparation: Dissolve the synthesized quinoline derivative in DMSO (1 mg/mL stock).

-

Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) to achieve a range of 500 µg/mL to 0.9 µg/mL.

-

Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10⁵ CFU/mL) to each well.

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: Add 30 µL of Resazurin solution. Incubate for 2-4 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of resazurin).

-

-

Calculation: The MIC is the lowest concentration well that remains blue.

Structural Analysis & Data Presentation

Expected SAR Trends

Based on analogous quinoline scaffolds [3, 4], the following activity trends are projected for 3-Bromoquinoline-5-carbaldehyde derivatives:

| Derivative Class | C-3 Substituent | C-5 Substituent | Predicted Activity | Primary Target |

| Type A | Bromine (Unmodified) | Hydrazone (-CH=N-NH-Ar) | High Antimicrobial | DNA Gyrase |

| Type B | Phenyl/Biaryl | Aldehyde (Unmodified) | Moderate Cytotoxicity | Tubulin Polymerization |

| Type C | Biaryl | Morpholine-methyl | High Anticancer (Kinase) | VEGFR / PI3K |

| Type D | Alkyne (Sonogashira) | Oxime (-CH=N-OH) | Antifungal | Sterol Biosynthesis |

Mechanism of Action (Anticancer)

The following diagram hypothesizes the binding mode of a "Type C" derivative within a generic kinase pocket.

Caption: Predicted binding mode of 3,5-disubstituted quinoline derivatives in a kinase ATP-binding pocket.

References

-

BenchChem. (2025).[1][2] Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development. Retrieved from 3

-

Molecules. (2013).[4] 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Retrieved from 5

-

European Journal of Medicinal Chemistry. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Retrieved from 6

-

Northwest A&F University. (2020). Bioactivity-Guided Synthesis Accelerates the Discovery of 3-(Iso)quinolinyl-4-chromenones as Potent Fungicide Candidates. Retrieved from 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ppc.nwafu.edu.cn [ppc.nwafu.edu.cn]

Methodological & Application

Reductive amination protocols for 3-Bromoquinoline-5-carbaldehyde

Application Note: Optimized Reductive Amination Protocols for 3-Bromoquinoline-5-carbaldehyde

Executive Summary

This guide details validated protocols for the reductive amination of 3-Bromoquinoline-5-carbaldehyde (CAS: N/A for specific isomer, generic halo-quinoline analogs) . This substrate presents unique challenges due to the peri-interaction at the C5 position and the electronic deactivation of the pyridine ring by the C3-bromine.

We present three distinct methodologies tailored to amine reactivity and steric demand:

-

Method A (Standard): Sodium Triacetoxyborohydride (STAB) – High chemoselectivity, mild conditions.

-

Method B (Hindered/Weak Amines): Titanium(IV) Isopropoxide – Lewis acid activation for difficult substrates.

-

Method C (Rapid Screening): Sodium Borohydride (One-Pot) – Economic, high-throughput suitable.

Substrate Analysis & Chemical Logic

The Substrate: 3-Bromoquinoline-5-carbaldehyde

-

Electronic Context: The quinoline ring is electron-deficient. The C3-bromo substituent exerts an inductive withdrawing effect, making the C5-aldehyde highly electrophilic. However, the basic nitrogen in the quinoline ring can coordinate with Lewis acids, potentially stalling reactions if not accounted for.

-

Steric Environment: The C5 position is located in the "bay" region of the fused ring system. It experiences peri-strain from the C4-proton. Consequently, imine formation may be slower compared to C3 or C6 regioisomers.

-

Chemo-stability: The C3-Br bond is generally stable to borohydride reagents at room temperature, preserving the halide for downstream palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

Mechanistic Pathway The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The critical success factor is ensuring the reduction occurs after iminium formation to avoid reducing the aldehyde to the alcohol (3-bromoquinoline-5-methanol).

Figure 1: Mechanistic pathway highlighting the critical competition between iminium formation and direct aldehyde reduction.

Experimental Protocols

Method A: The Abdel-Magid Protocol (STAB)

Best for: Primary amines and unhindered secondary amines.

This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][2][3] Unlike NaBH4, STAB is less basic and sterically bulky, reducing the aldehyde much slower than the protonated iminium ion. This allows for "direct" reductive amination without pre-forming the imine.[4][5][6]

Reagents:

-

Substrate: 3-Bromoquinoline-5-carbaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reductant: NaBH(OAc)3 (STAB) (1.5 equiv)

-

Acid: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step:

-

Dissolution: In a dry vial, dissolve 3-bromoquinoline-5-carbaldehyde (1.0 mmol) in DCE (5 mL).

-

Amine Addition: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA to liberate the free base.

-

Acidification: Add Glacial Acetic Acid (1-2 mmol). Note: This catalyzes imine formation and buffers the basic quinoline nitrogen.

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Add STAB (1.5 mmol) in one portion. The reaction may bubble slightly.

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of aldehyde M+1).

-

Quench: Quench with saturated aqueous NaHCO3.

-

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.

Method B: The Mattson Protocol (Titanium Mediated)

Best for: Weakly nucleophilic amines (anilines), bulky secondary amines, or acid-sensitive substrates.

Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.[7]

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.1 – 1.2 equiv

-

Lewis Acid: Ti(OiPr)4 (1.5 – 2.0 equiv)

-

Reductant: NaBH4 (1.5 equiv) or NaBH3CN (toxic, use with care)

-

Solvent: THF or Methanol (for the reduction step)

Step-by-Step:

-

Complexation: In a dry vial under N2, mix the aldehyde (1.0 mmol) and amine (1.1 mmol) in anhydrous THF (3 mL).

-

Activation: Add Ti(OiPr)4 (neat, 2.0 mmol) dropwise.

-

Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if sterically hindered). The solution often turns yellow/orange.

-

Reduction:

-

Option 1 (One-pot): Dilute with dry MeOH (2 mL). Add NaBH4 (1.5 mmol) carefully (exothermic).

-

Option 2 (Cleaner): Add NaBH3CN (1.5 mmol) directly to the THF mixture.

-

-

Quench (Critical): Add 1N NaOH or water to precipitate titanium salts (white solid).

-

Filtration: Filter the slurry through a Celite pad to remove TiO2. Wash with EtOAc.

Method C: Rapid Methanolic Protocol

Best for: High-throughput screening (HTS) of simple amines.

Reagents:

-

Aldehyde (1.0 equiv)

-

Amine (1.0 equiv)

-

Solvent: Methanol (anhydrous)

Step-by-Step:

-

Mix aldehyde and amine in MeOH.

-

Heat to 50°C for 2 hours (ensures imine formation).

-

Cool to 0°C.

-

Add NaBH4 (1.0 equiv) slowly.

-

Stir 30 mins. Quench and extract.[7] Risk: Higher amounts of alcohol byproduct if imine formation is incomplete.

Comparative Data Analysis

| Feature | Method A (STAB) | Method B (Ti-Mediated) | Method C (NaBH4) |

| Selectivity | High (Reduces Imine > Aldehyde) | Very High (Pre-forms Imine) | Low (Reduces both) |

| Steric Tolerance | Moderate | Excellent | Low |

| Amine Type | 1° and unhindered 2° | Anilines, Bulky 2° | Simple 1° |

| Water Sensitivity | Moderate | High (Ti reacts with water) | Low |

| Toxicity | Low | Low (Ti is benign) | Low |

| Byproducts | Boric acid salts | Titanium oxides (solid) | Benzyl alcohol |

Decision Logic (Workflow)

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization

-

Problem: Low Conversion to Amine, High Alcohol Byproduct.

-

Cause: Reduction is happening before imine formation is complete.[1]

-

Fix: Switch to Method B (Titanium). The Ti(OiPr)4 forces the equilibrium to the imine before the reducing agent is added. Alternatively, in Method A, increase the pre-stir time to 2 hours before adding STAB.

-

-

Problem: Starting Material Remains Unreacted.

-

Cause: The C5-aldehyde is sterically crowded.

-

Fix: Add molecular sieves (4Å) to the reaction mixture to remove water. Heat the imine formation step (before reduction) to 40-50°C.

-

-

Problem: Product Trapped in Titanium Emulsion (Method B).

-

Fix: During workup, add saturated Potassium Sodium Tartrate (Rochelle's Salt) solution and stir vigorously for 1 hour. This solubilizes the titanium salts, allowing for a clean layer separation.

-

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][9][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][9][11] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][9][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[9]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[9] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[9]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines.[8] Journal of the Chemical Society, Perkin Transactions 1.

-

Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions: NaHB(OAc)3.

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. jocpr.com [jocpr.com]

- 7. designer-drug.com [designer-drug.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application Notes and Protocols for the Functionalization of the C5 Aldehyde Group in 3-Bromoquinoline-5-carbaldehyde

Introduction: Strategic Importance of 3-Bromoquinoline-5-carbaldehyde in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its unique structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles.[2] Within this class of molecules, 3-bromoquinoline derivatives are of particular interest as they serve as versatile intermediates for advanced molecular engineering, primarily through palladium-catalyzed cross-coupling reactions.[2][3] The presence of a bromine atom at the C3 position and a formyl group at the C5 position on the quinoline ring of 3-Bromoquinoline-5-carbaldehyde offers two orthogonal points for chemical diversification. This dual functionality makes it an exceptionally valuable building block for the synthesis of complex molecules with potential therapeutic applications in areas such as oncology and infectious diseases.[4][5]

This technical guide provides a comprehensive overview of established and effective methods for the functionalization of the C5 aldehyde group of 3-bromoquinoline-5-carbaldehyde. We will delve into the mechanistic underpinnings of key transformations, providing detailed, step-by-step protocols that have been adapted from field-proven methodologies. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile building block in their synthetic campaigns.

Chemical Reactivity of the C5 Aldehyde Group

The aldehyde group at the C5 position of 3-bromoquinoline-5-carbaldehyde is a versatile functional handle that can undergo a wide range of chemical transformations. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by various nucleophiles. The quinoline ring system, being electron-withdrawing, can influence the reactivity of the aldehyde, potentially enhancing its susceptibility to nucleophilic attack compared to simple aromatic aldehydes.

This guide will focus on four principal classes of reactions for the functionalization of the C5 aldehyde:

-

Reductive Amination: Formation of C-N bonds to introduce amine functionalities.

-

Wittig Reaction: Formation of C=C double bonds to introduce alkenyl moieties.

-

Aldol Condensation: Formation of α,β-unsaturated carbonyl compounds.

-

Cyanohydrin Formation: Introduction of a hydroxynitrile group, a precursor to α-hydroxy acids and other functionalities.

Each of these transformations provides a gateway to a diverse array of molecular architectures, significantly expanding the chemical space accessible from this key intermediate.

Section 1: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from aldehydes.[1][6] The reaction proceeds through the initial formation of an imine or iminium ion intermediate upon reaction of the aldehyde with a primary or secondary amine, respectively. This intermediate is then reduced in situ to the corresponding amine.[7] This one-pot procedure is highly efficient and avoids the over-alkylation often observed in direct alkylation of amines.[8]

Causality of Experimental Choices

The choice of reducing agent is critical for a successful reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they can also reduce the starting aldehyde.[1] Milder and more selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the aldehyde.[8] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent unwanted side reactions.

Experimental Protocol: General Procedure for Reductive Amination

This protocol is a generalized procedure and should be optimized for specific amine substrates.

Materials:

-

3-Bromoquinoline-5-carbaldehyde

-

Primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 3-bromoquinoline-5-carbaldehyde (1.0 equivalent) and the chosen amine (1.1 equivalents).

-

Dissolve the reactants in anhydrous DCM or DCE.

-

Stir the solution at room temperature for 20-30 minutes to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation and Troubleshooting:

-

Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot. A co-spot of the starting material and reaction mixture is recommended for accurate assessment.

-

Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial. Ensure the amine used is of good quality and the solvent is anhydrous.

-

Low Yield: If the yield is low, consider pre-forming the imine by stirring the aldehyde and amine together for a longer period before adding the reducing agent. For less reactive amines, the addition of a catalytic amount of acetic acid can facilitate imine formation.

Diagram of the Reductive Amination Workflow

Caption: Step-by-step workflow for the reductive amination of 3-bromoquinoline-5-carbaldehyde.

Section 2: Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[9][10] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[11] This reaction is particularly valuable for creating carbon-carbon double bonds with high regioselectivity.

Causality of Experimental Choices

The choice of base for the deprotonation of the phosphonium salt to generate the ylide is crucial and depends on the stability of the ylide.[12] For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. For stabilized ylides (e.g., those containing an adjacent electron-withdrawing group), weaker bases such as potassium carbonate or triethylamine can be sufficient. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is also influenced by the nature of the ylide and the reaction conditions.[11]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol is adapted from a procedure for a similar quinoline-3-carbaldehyde and is suitable for stabilized ylides.[13]

Materials:

-

3-Bromoquinoline-5-carbaldehyde

-

Wittig reagent (e.g., (Triphenylphosphoranylidene)acetonitrile) (1.2 equivalents)

-

Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-bromoquinoline-5-carbaldehyde (1.0 equivalent) in anhydrous DCM.

-

Add the stabilized Wittig reagent (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Once the starting aldehyde is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Self-Validation and Troubleshooting:

-

Reaction Monitoring: The progress of the reaction can be followed by TLC, observing the disappearance of the aldehyde and the appearance of the less polar alkene product.

-

Low Reactivity: If the reaction is slow, gentle heating might be required. For less reactive ketones or hindered aldehydes, a non-stabilized ylide generated in situ with a strong base might be necessary. However, this may affect the stability of the 3-bromoquinoline core.

-

Difficult Purification: The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes co-elute with the product. Careful optimization of the chromatography solvent system is necessary. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can aid in its removal.

Diagram of the Wittig Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction.

Section 3: Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[14][15] It involves the reaction of an enol or enolate of a carbonyl compound with another carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[16][17]

Causality of Experimental Choices

Aldol condensations can be catalyzed by either acid or base.[16] Base-catalyzed reactions proceed via an enolate intermediate, while acid-catalyzed reactions proceed through an enol. The choice of catalyst and reaction conditions can influence the outcome, particularly in "crossed" aldol condensations where two different carbonyl compounds are reacted. To avoid a complex mixture of products in a crossed aldol condensation, one of the carbonyl partners should ideally not have α-hydrogens, making it unable to form an enolate and act only as the electrophile. 3-Bromoquinoline-5-carbaldehyde fits this criterion.

Experimental Protocol: General Procedure for Crossed Aldol Condensation

This is a general protocol for the reaction of 3-bromoquinoline-5-carbaldehyde with a ketone.

Materials:

-

3-Bromoquinoline-5-carbaldehyde

-

Ketone (e.g., acetone, acetophenone) (1.0-1.2 equivalents)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or methanol

-

Water

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve 3-bromoquinoline-5-carbaldehyde (1.0 equivalent) and the ketone (1.0-1.2 equivalents) in ethanol or methanol in a round-bottom flask.

-

Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with dilute HCl.

-

The product may precipitate from the solution. If so, collect the solid by filtration and wash it with cold water.

-

If the product does not precipitate, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Self-Validation and Troubleshooting:

-

Reaction Control: The reaction can sometimes proceed rapidly. It is important to control the temperature, especially during the addition of the base.

-

Side Reactions: Self-condensation of the ketone partner can be a side reaction. Using a slight excess of the aldehyde can help to minimize this.

-